Product packaging for 4-Biphenyl-3-yl-4-oxo-butyric acid(Cat. No.:)

4-Biphenyl-3-yl-4-oxo-butyric acid

Cat. No.: B7628739
M. Wt: 254.28 g/mol
InChI Key: YXGREJTVXXJYML-UHFFFAOYSA-N
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Description

4-Biphenyl-3-yl-4-oxo-butyric acid, provided with a high purity level, is a small molecule with the molecular formula C16H14O3 and an average mass of 254.285 g/mol . This compound is a structural isomer of Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid), a non-steroidal anti-inflammatory drug (NSAID) used in human and veterinary medicine . As a research chemical, it serves as a valuable building block or reference standard in medicinal chemistry and pharmaceutical development, particularly for studies focused on creating and screening novel anti-inflammatory agents . Researchers can utilize this compound to investigate structure-activity relationships (SAR) within the biphenyl carboxylic acid derivative family. The compound is a solid with a melting point in the range of 184°C to 187°C, consistent with its related isomer . It is characterized by low water solubility and a pKa dissociation constant of 4.51, which are critical physicochemical parameters for pharmacokinetic and absorption studies . This product is labeled with the GHS hazard statement H301: Toxic if swallowed . Safe handling procedures must be followed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B7628739 4-Biphenyl-3-yl-4-oxo-butyric acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(3-phenylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(9-10-16(18)19)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGREJTVXXJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparative Chemistry

Direct Synthesis of Biphenyl-Substituted 4-Oxo-Butyric Acids

The most direct approach to biphenyl-substituted 4-oxo-butyric acids involves the formation of the carbon-carbon bond between the biphenyl (B1667301) moiety and the butanoyl chain in a single key step.

Friedel-Crafts acylation stands as a cornerstone method for the synthesis of aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org

A prevalent method for synthesizing the 4-oxo-butyric acid moiety attached to an aromatic ring is the reaction of the aromatic compound with succinic anhydride. In the case of biphenyl, this reaction provides a direct route to 4-biphenylyl-4-oxo-butanoic acid. The reaction proceeds by generating an acylium ion from succinic anhydride, which then attacks the electron-rich biphenyl ring. stackexchange.com

The general reaction is as follows: Biphenyl + Succinic Anhydride --(Lewis Acid)--> 4-Biphenylyl-4-oxo-butanoic acid

This reaction has been shown to proceed effectively, particularly with reactive aromatic hydrocarbons like biphenyl. beilstein-journals.org For instance, a documented synthesis involves reacting biphenyl and succinic anhydride in a suitable solvent with a Lewis acid, leading to the formation of 4-(4-biphenylyl)-4-oxo-butanoic acid. google.com

The success of the Friedel-Crafts acylation is highly dependent on the choice of catalyst and solvent.

Catalytic Systems: Anhydrous aluminum chloride (AlCl₃) is a conventional and potent Lewis acid catalyst for these reactions. masterorganicchemistry.comquora.com Its primary role is to coordinate with the succinic anhydride, facilitating the formation of the reactive acylium ion electrophile. sigmaaldrich.comquora.com A stoichiometric amount of the catalyst is often necessary because both the reactant anhydride and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org Other Lewis acids, such as iron(III) chloride (FeCl₃), can also be employed. masterorganicchemistry.com More recently, greener and reusable solid acid catalysts like zeolites have been explored to replace traditional Lewis acids. researchgate.net

Table 1: Influence of Catalysts and Solvents on Friedel-Crafts Acylation of Biphenyl

CatalystSolventKey ObservationsReference(s)
Anhydrous Aluminum Chloride (AlCl₃)ChlorobenzeneLeads to the formation of 4-(4-biphenylyl)-4-oxo-butanoic acid without producing chlorinated by-products. google.com
Anhydrous Aluminum Chloride (AlCl₃)NitrobenzeneA polar solvent capable of dissolving the AlCl₃-ketone complex, which can influence product distribution. google.comstackexchange.com
Anhydrous Aluminum Chloride (AlCl₃)DichloromethaneA common, relatively inert solvent for Friedel-Crafts reactions. vaia.comberkeley.edu
Iron(III) Chloride (FeCl₃)VariousAn alternative Lewis acid catalyst for Friedel-Crafts reactions. masterorganicchemistry.com
Zeolite Y1,2-DichlorobenzeneA reusable solid acid catalyst explored as a "greener" alternative to traditional Lewis acids. researchgate.net

Carboxylic Acid Formation via Ester Hydrolysis (e.g., from 4-biphenyl-3-yl-4-oxo-butyric acid ethyl ester)

An alternative synthetic strategy involves the initial preparation of an ester derivative of the target carboxylic acid, followed by hydrolysis. This two-step approach can be advantageous in certain synthetic schemes, for purification purposes, or when the carboxylic acid is incompatible with the reaction conditions used for the initial acylation.

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. It can be carried out under either acidic or basic conditions. In a typical laboratory setting, a compound such as this compound ethyl ester would be heated with an aqueous solution of a strong base like sodium hydroxide. This process, known as saponification, results in the formation of the sodium salt of the carboxylic acid. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product, "this compound". While specific literature for the hydrolysis of this exact ester is not prevalent, the synthesis of related esters like ethyl 3-oxo-2-(4-phenylbenzoyl)butanoate is documented, implying the feasibility of this hydrolytic approach. uni.lu

Strategies for the Preparation of Related Aryl-Oxo-Butyric Acid Scaffolds

The synthesis of aryl-oxo-butyric acids is a broad field with various methodologies tailored to the specific substitution patterns and functional groups desired. These strategies often serve as models for the synthesis of "this compound".

Reaction with Butyrolactone: An alternative to succinic anhydride is the use of γ-butyrolactone. For example, 4-phenylbutyric acid can be synthesized by reacting benzene (B151609) with γ-butyrolactone in the presence of aluminum chloride, followed by neutralization. google.com

Synthesis from Substituted Acetyl Chlorides: More complex scaffolds can be built from smaller, functionalized starting materials. For instance, 3-oxo-4-phenyl-butyric acid methyl ester has been prepared by reacting phenylacetyl chloride with Meldrum's acid, followed by refluxing in methanol. chemicalbook.com

Catalytic Hydrogenation: Functional group interconversion provides another route. Optically pure 4-aryl-2-hydroxy-butyric esters can be prepared via the catalytic hydrogenation of a 4-aryl-2-oxo-butyric acid precursor, which can then potentially be oxidized to the desired oxo-acid. google.com

Domino Reactions: The reaction of 4-oxo-4-phenyl-butanoic acid with various amines can lead to more complex heterocyclic structures like pyrrolones through domino reaction pathways. researchgate.net

Investigations into Regioselectivity and Mechanistic Aspects of Acylation Reactions

The mechanism of the Friedel-Crafts acylation is a well-studied example of electrophilic aromatic substitution. masterorganicchemistry.com The key steps are:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) activates the acylating agent (e.g., succinic anhydride) to form a highly reactive acylium ion. This ion is resonance-stabilized. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. berkeley.edu

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final acylated product. masterorganicchemistry.com

Regioselectivity: The position of acylation on the biphenyl ring is governed by both electronic and steric factors. The phenyl group is an activating group that directs incoming electrophiles to the ortho and para positions. In the acylation of biphenyl, substitution is strongly favored at the C4 and C4' (para) positions due to the significant steric hindrance at the ortho positions (C2, C2', C6, C6'). berkeley.edu The formation of 4-(4-biphenylyl)-4-oxo-butanoic acid is the expected major product under typical Friedel-Crafts conditions. google.com

The formation of the 3-substituted isomer, as indicated by the name "4-Biphenyl-3 -yl-4-oxo-butyric acid," is less electronically favored on an unsubstituted biphenyl ring. Such a substitution pattern might arise under specific thermodynamic control, through rearrangement, or if the starting biphenyl molecule already contains a directing group at a different position. The choice of solvent can also play a subtle role in regioselectivity, as seen in the acylation of naphthalene (B1677914) where non-polar solvents favor the kinetic product while polar solvents favor the thermodynamic product. stackexchange.com

Chemical Reactivity and Mechanistic Investigations of 4 Oxo Butyric Acids

Other Significant Chemical Transformations and Derivatizations

Beyond oxidation, the dual functionality of the keto and carboxylic acid groups in 4-oxo-butyric acids allows for a variety of chemical transformations and the synthesis of diverse derivatives.

Formation of Hydrazones: The carbonyl group of 4-oxo-butyric acids readily reacts with hydrazine (B178648) derivatives to form hydrazones. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)butanoic acid with phenylhydrazine (B124118) yields the corresponding phenylhydrazone. mdpi.com Similarly, substituted 2,4-dioxobutanoic acids react with furan-2-carbohydrazide (B108491) to produce 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ru These hydrazones are often stable, crystalline compounds and serve as important intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Formation of Thiones: The carbonyl group in heterocyclic derivatives of 4-oxo-butyric acids can be converted to a thiocarbonyl group (thione). For example, a pyridazinone, synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)butanoic acid, can be treated with phosphorus pentasulfide (P₄S₁₀) in xylene to convert the ring carbonyl into a thione. mdpi.com

Intramolecular Cyclization Reactions and Ring Closures

The structure of 4-oxo-butyric acids is ideally suited for intramolecular cyclization reactions, making them valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, most notably pyridazinones.

The reaction of 4-oxo-butanoic acids with hydrazine hydrate (B1144303) or substituted hydrazines is a classical method for synthesizing 4,5-dihydropyridazin-3(2H)-ones. mdpi.com The reaction proceeds via initial formation of a hydrazone at the keto-carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid group (or its ester), leading to cyclization and dehydration.

Furthermore, derivatives of 4-oxo-butyric acids can undergo subsequent cyclization reactions. Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, for instance, undergo intramolecular cyclization when treated with propionic anhydride (B1165640), resulting in the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru This transformation involves the carboxylic acid group participating in a ring-closure reaction with the hydrazone moiety.

In more complex synthetic sequences, the pyridazine (B1198779) ring, initially formed from a 4-oxo-acid precursor, can undergo further transformations. For example, diazotized pyrimido[1,2-b]pyridazines, which can be synthesized from 3-aminopyridazines and a propenoate derivative, undergo a "ring switching" transformation upon heating in alcohols to yield 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles. umich.eduumich.edu

Structural Modification and Derivative Chemistry

Synthesis of Novel Derivatives and Analogues

The core structure of 4-biphenyl-3-yl-4-oxo-butyric acid has been utilized to construct various heterocyclic systems and other complex organic molecules.

The bifunctional nature of biphenyl-oxo-butyric acid derivatives allows for their cyclization into various heterocyclic compounds. The ketone and carboxylic acid moieties can react with different reagents to form five- and six-membered rings.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from biphenyl-4-carboxylic acid derivatives. researchgate.net One common method involves the reaction of an acid hydrazide with a cyclodehydrating agent like phosphorus oxychloride. nih.gov The synthesis of 1,2,4-oxadiazoles often proceeds through the condensation of amidoximes with carboxylic acid derivatives. beilstein-journals.orgnih.gov These reactions can be facilitated by activating the carboxylic acid with agents such as N,N'-carbonyldiimidazole (CDI) or by converting it to an acyl chloride. nih.gov

Pyridazinones: Pyridazinone derivatives can be prepared by reacting γ-keto acids, such as 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)butanoic acid, with hydrazines. mdpi.comresearchgate.net This reaction leads to the formation of the dihydropyridazinone ring.

Thiazolidinones: The synthesis of 4-thiazolidinone (B1220212) derivatives can be achieved through multi-step reaction sequences. For instance, starting from an appropriate benzoylhydrazine, intermediate thiosemicarbazides can be formed and subsequently cyclized with reagents like ethyl chloroacetate (B1199739) to yield the thiazolidinone ring. nih.gov Another approach involves the Knoevenagel condensation of a thiazolidin-4-one with an aldehyde. nih.gov

Pyrrolidinones: Pyrrolidinone rings can be formed through various synthetic routes. For example, the intramolecular cyclization of γ-amino acids can lead to the formation of a pyrrolidinone. While not directly starting from this compound, the synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione illustrates the formation of a related succinimide (B58015) structure from an oxobutanoic acid derivative. beilstein-journals.orgnih.gov

The structural motif of β-lactones and oxetanes is of interest in medicinal chemistry. The synthesis of β-lactone analogues can be challenging, but they are recognized as important structural motifs. rsc.orgresearchgate.net Oxetanes, particularly 3-substituted derivatives, are considered valuable amide bioisosteres. beilstein-journals.org Their synthesis can be achieved through various methods, including the functionalization of oxetanyl trichloroacetimidates or through defluorosulphonylative coupling of sulphonyl fluorides. beilstein-journals.org

Alpha-amino boronic acids are recognized as important bioisosteres of α-amino acids. nih.gov Their synthesis can be achieved through various methods, including the asymmetric N-alkylation of carbamates with racemic α-chloroboronate esters catalyzed by a chiral copper complex. nih.gov These methods provide access to enantioenriched α-aminoboronic acid derivatives, which are valuable building blocks in organic synthesis. nih.govrsc.orgscholaris.ca

Structure-Activity Relationship (SAR) Studies in Derivative Development

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and binding properties.

For heterocyclic derivatives of biphenyl-oxo-butyric acid, SAR studies have revealed key structural features that determine their chemical behavior. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the nature and position of substituents on the phenyl rings were found to significantly impact their properties. nih.gov Similarly, for a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- beilstein-journals.orgnih.govdiazepino[6,7,1-hi]indoles, specific structural modifications were shown to modulate their activity. nih.gov

In the development of long-acting β2 adrenergic receptor agonists, SAR studies have demonstrated that the incorporation of specific arylsulfonamide groups and metabolic inactivation sites can significantly influence their properties. researchgate.netnih.gov These studies guide the rational design of new derivatives with desired chemical reactivity and binding characteristics.

Role as Precursors and Intermediates in Complex Organic Synthesis

This compound and its analogues are valuable intermediates in the synthesis of more complex molecules. For instance, 4-([1,1'-Biphenyl]-4-yl)-4-oxobutanoic acid, also known as fenbufen, is prepared by the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride (B1165640). google.com This reaction highlights the use of a biphenyl starting material to generate a key oxo-butanoic acid intermediate.

The carboxylic acid and ketone functionalities provide handles for a variety of chemical transformations, including the formation of amides, esters, and various heterocyclic systems. mdpi.comnih.gov The biphenyl moiety can also be further functionalized, allowing for the synthesis of a wide range of complex target molecules. For example, derivatives of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazole have been synthesized from biphenyl-containing precursors. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the cornerstone for determining the precise molecular architecture of organic compounds. Techniques like NMR, vibrational (FT-IR, Raman), and electronic (UV-Vis) spectroscopy provide complementary information about the connectivity, functional groups, and electronic environment of the molecule.

¹H NMR: The proton NMR spectrum is expected to show four distinct groups of signals. The aliphatic protons of the butyric acid chain, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), are predicted to appear as two triplets, integrating to two protons each. Based on the analogue 3-Benzoylpropionic acid, these would likely be found around δ 3.3 ppm (adjacent to the ketone) and δ 2.8 ppm (adjacent to the carboxylic acid). The nine protons of the biphenyl (B1667301) group would produce a complex multiplet pattern in the aromatic region, typically between δ 7.4 and 8.2 ppm. The 3-position substitution breaks the symmetry seen in the 4-yl isomer (Fenbufen), leading to more complex splitting. nih.gov The carboxylic acid proton (-COOH) would appear as a very broad singlet far downfield, often above δ 10-12 ppm, due to hydrogen bonding.

¹³C NMR: The carbon spectrum would provide evidence for all 16 unique carbon atoms. The carbonyl carbons are the most deshielded, with the ketonic carbon expected around δ 196-198 ppm and the carboxylic carbon around δ 178 ppm. chemicalbook.com The methylene carbons of the butyric acid chain are expected at approximately δ 33 ppm and δ 28 ppm. Due to the lack of symmetry in the 3-substituted biphenyl ring system, up to 12 distinct signals are expected in the aromatic region (δ 127-145 ppm). docbrown.info

Predicted ¹H and ¹³C NMR Data for 4-Biphenyl-3-yl-4-oxo-butyric acid
Nucleus Predicted Chemical Shift (δ, ppm)
¹H NMR
-COOH> 10.0 (singlet, broad)
Aromatic-H7.4 - 8.2 (multiplet, 9H)
-CO-CH ₂-~3.3 (triplet, 2H)
-CH ₂-COOH~2.8 (triplet, 2H)
¹³C NMR
-C =O (Ketone)~197
-C OOH (Acid)~178
Aromatic-C127 - 145 (multiple signals)
-CO-C H₂-~33
-C H₂-COOH~28

Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Fourier Transform Infrared (FT-IR): The FT-IR spectrum is dominated by absorptions from the two carbonyl groups and the hydroxyl group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Two distinct C=O stretching vibrations would be visible: a strong band for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the aryl ketone carbonyl near 1680 cm⁻¹. researchgate.netresearchgate.net The spectrum would also show characteristic aromatic C=C stretching bands around 1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. instanano.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, typically give strong Raman signals, which would be prominent for the biphenyl moiety. tsijournals.com Carbonyl stretches are also Raman active, though often weaker than in the IR spectrum.

Predicted Vibrational Frequencies for this compound
Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid dimer)2500 - 3300 (very broad)
C-H stretch (Aromatic)3000 - 3100
C-H stretch (Aliphatic)2850 - 2960
C=O stretch (Carboxylic acid)~1710 (strong)
C=O stretch (Ketone)~1680 (strong)
C=C stretch (Aromatic)1580 - 1610 (multiple bands)

UV-Vis spectroscopy provides insight into the electronic structure and conjugation within the molecule. The spectrum is expected to be characterized by two main types of electronic transitions. masterorganicchemistry.com A strong, high-energy absorption band, likely with a maximum (λmax) below 280 nm, would arise from π→π* transitions within the conjugated system of the biphenyl and benzoyl groups. nist.gov A second, much weaker absorption at a longer wavelength (around 280-300 nm) is anticipated, corresponding to the formally forbidden n→π* transition of the ketonic carbonyl group. masterorganicchemistry.comnih.gov

X-ray Diffraction and Crystal Structure Analysis (for related compounds illustrating structural principles)

While the specific crystal structure of this compound has not been reported, its solid-state arrangement can be inferred from related molecules. Carboxylic acids frequently crystallize to form centrosymmetric dimers through robust hydrogen bonds between the carboxyl groups of two separate molecules. rri.res.in This interaction creates a characteristic R²₂(8) ring motif. Studies on Fenbufen and a 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid confirm this dimerization pattern. rri.res.inresearchgate.net

Theoretical and Quantum Chemical Computations

Computational chemistry provides a powerful tool for predicting molecular properties when experimental data is scarce.

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. researchgate.net Using a common functional like B3LYP with a basis set such as 6-311++G(d,p) allows for the calculation of the molecule's lowest energy (optimized) geometry. rri.res.innih.gov Such calculations would confirm the non-planar nature of the biphenyl group and provide precise values for all bond lengths and angles. researchgate.net

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. rri.res.in A Molecular Electrostatic Potential (MEP) map can also be generated, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating their nucleophilic character, and positive potential (blue) around the acidic hydrogen.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Despite the importance of these parameters, specific computational studies detailing the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in the reviewed scientific literature. Therefore, a quantitative data table for these properties cannot be provided at this time.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis can elucidate intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. For this compound, an NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the biphenyl group, the keto-acid moiety, and the butyric acid chain.

A review of published research indicates that a specific NBO analysis for this compound has not been reported. Consequently, there is no data available to present on the specific intramolecular interactions and charge transfer characteristics for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. Red areas typically indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, particularly around the carbonyl oxygen and the carboxylic acid group.

However, there are no specific MEP mapping studies available in the scientific literature for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such studies could explore various reactions, such as its synthesis, degradation, or metabolic pathways. By modeling the potential energy surface of a reaction, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

A thorough search of the available literature reveals a lack of computational studies focused on the reaction mechanisms and transition states involving this compound.

Emerging Research Areas and Applications in Chemical Sciences

Applications in Advanced Materials Science

The unique structure of 4-Biphenyl-3-yl-4-oxo-butyric acid, characterized by a rigid biphenyl (B1667301) group combined with a flexible carboxylic acid chain, suggests its potential as a building block in materials science. The biphenyl moiety, in particular, is a well-known component in the design of functional organic materials. wikipedia.org

Development of Liquid Crystals and Organic Semiconductors

The biphenyl unit is a classic mesogen—a fundamental component of molecules that can form liquid crystal phases. nih.govnih.gov Its rigidity, linearity, and ability to participate in π–π stacking interactions are crucial for the formation of the anisotropic fluid phases (nematic, smectic) that define liquid crystals. mdpi.com Research into liquid crystals frequently employs biphenyl derivatives to create materials with wide temperature ranges and high thermal stability. nih.govmdpi.com

While this compound itself is not a liquid crystal, its core structure is a viable candidate for derivatization. By modifying the carboxylic acid tail and adding other functional groups, it could be engineered into new liquid crystalline materials. For example, esterification of the carboxylic acid with various alcohol chains is a common strategy to induce or modify liquid crystalline behavior in biphenyl-containing molecules. nih.govtandfonline.com The planarity of the biphenyl rings plays a crucial role; even small twists between the rings can significantly affect the molecular packing and, consequently, the stability and type of the liquid crystal phase formed. nih.gov

Formulation of Specialty Polymers with Enhanced Properties

In polymer science, the incorporation of rigid aromatic units like biphenyl into a polymer backbone is a key strategy for enhancing material properties. Biphenyl moieties can increase the thermal stability and glass transition temperature (Tg) of polymers. rsc.org Polymers containing biphenyl groups have been developed for applications requiring high-performance characteristics, including use as adsorbents for pollutants like polychlorinated biphenyls (PCBs) due to favorable π–π stacking interactions. nih.gov

The compound this compound could serve as a monomer for creating specialty polymers. Through chemical modification, such as converting the carboxylic acid to an acrylate (B77674) or coupling it with a diol, it can be integrated into polyester (B1180765) or polyacrylate chains. Acyclic diene metathesis (ADMET) polymerization is another modern technique used to create polymers from bio-based biphenyl monomers, resulting in materials with high thermal stability. rsc.org The presence of the biphenyl group would be expected to impart enhanced thermal and mechanical properties to the resulting polymer. nih.govrsc.org

Contributions to Nanocomposite Research

Currently, there is limited specific research detailing the application of this compound in the field of nanocomposite research.

Catalytic Roles and Ligand Design in Chemical Transformations

The structure of this compound contains functional groups—a ketone and a carboxylic acid—that can act as coordination sites for metal ions. This makes the molecule a potential scaffold for designing ligands for catalysis. While the compound itself is not a catalyst, it can be chemically modified to create a library of derivatives with potential catalytic applications.

A key synthetic strategy for modifying this compound is the Suzuki-Miyaura coupling, which is highly effective for creating new carbon-carbon bonds on aromatic rings. mdpi.com Researchers have prepared small libraries of Fenbufen analogs using this method to explore structure-activity relationships. mdpi.com This approach demonstrates the utility of the 4-biphenyl-4-oxobutanoic acid framework as a core structure for generating diverse molecules. These new derivatives can then be screened for various activities, including catalytic efficiency or specific binding properties. For instance, biphenyl carboxylic acids have been synthesized via Suzuki coupling to act as anticancer agents, highlighting the importance of this molecular class in medicinal chemistry and by extension, as ligands that interact with biological targets. ajgreenchem.com

Mechanistic Investigations in Biochemical Systems (e.g., enzyme inhibition mechanisms, receptor binding insights)

The most extensive research on this compound has been in the context of its interaction with biological systems, providing deep mechanistic insights. As a pro-drug, it is metabolized in the body to its active forms. nih.gov

Studies have shown that Fenbufen and its metabolites can act as potent inhibitors of ATP synthesis in rat liver mitochondria. nih.gov This inhibition is time- and concentration-dependent. Certain metabolites, such as the glucuronide and glutathione (B108866) thioester conjugates, are even more potent inhibitors than the parent compound. nih.gov This research provides evidence that mitochondrial toxicity through the inhibition of oxidative phosphorylation could be a mechanism of drug-induced liver injury. nih.gov

Inhibition of ATP Synthesis by Fenbufen and its Metabolites
CompoundPotency Compared to FenbufenKinetic Parameters (for Fenbufen)
Fenbufen (F)BaselineKinact: 4.4 min-1, KI: 0.88 µM
Fenbufen glucuronide (F-GlcA)More PotentN/A
Fenbufen-S-glutathione thioester (F-SG)More PotentN/A
Fenbufen-N-acetyl cysteine-thioester (F-NAC)More PotentN/A
Fenbufen-CoA thioester (F-CoA)Equally PotentN/A
Fenbufen-O-carnitine (F-carn)Less PotentN/A
Fenbufen-glycine (F-gly)Less PotentN/A
Fenbufen-N-acetyl lysine (B10760008) amide (F-NAL)Less PotentN/A

The primary anti-inflammatory action of Fenbufen stems from its inhibition of cyclo-oxygenase (COX) enzymes, which are key to the production of prostaglandins. nih.gov Further research has focused on creating derivatives that are selective inhibitors of COX-2 over COX-1. mdpi.com This is a major goal in drug design, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Studies on a library of Fenbufen analogs showed that certain substitutions, such as a p-hydroxy or p-amino group on the biphenyl ring, led to significant COX-2 inhibition, with some compounds showing activity comparable to the selective drug Celecoxib. mdpi.com

Cyclo-oxygenase (COX) Inhibition by Fenbufen Analogs (at 22 µM)
CompoundSubstitution PatternCOX-2 Inhibition (%)COX-1 Inhibition (%)Selectivity (COX-2/COX-1)
para-fluoro (6a)MonosubstitutedHighLow~8-fold
para-hydroxy (6l)MonosubstitutedVery High (Celecoxib level)Low~8-fold
para-amino (6o)MonosubstitutedHighVery Low~60-fold
(6b)DisubstitutedAcceptableVery LowHigh

Supramolecular Chemistry and Crystal Engineering Involving Biphenyl Moieties

Crystal engineering aims to design and synthesize solid-state structures with desired properties. uct.ac.za For a compound like this compound, which has low aqueous solubility, crystal engineering offers a powerful tool to improve its physicochemical properties. mdpi.com

The crystal structure of Fenbufen has been determined by X-ray diffraction, revealing an orthorhombic crystal system. In the solid state, two molecules in the asymmetric unit form a dimer through O-H···O hydrogen bonds between their carboxylic acid groups. This head-to-head dimer formation is a classic and robust supramolecular synthon for carboxylic acids. acs.org

Recent research has focused on creating new solid forms of Fenbufen, such as salts and co-crystals, to enhance its solubility. uct.ac.zamdpi.com For instance, co-crystals of Fenbufen with isonicotinamide (B137802) and nicotinamide (B372718) have been successfully synthesized and characterized. mdpi.comgoogle.com These co-crystals form new crystalline structures with different physical properties, and studies have shown they can significantly improve the solubility of the parent drug. google.com In one case, an unusual ionic co-crystal with a 2:3 stoichiometry of Fenbufen to isonicotinamide was isolated, which showed enhanced solubility. mdpi.comresearchgate.net Beyond co-crystals, inclusion complexes with cyclodextrins have also been prepared to increase its solubility. uct.ac.za These studies highlight how supramolecular interactions—including hydrogen bonding and host-guest chemistry—can be used to rationally design new materials based on the Fenbufen scaffold. uct.ac.zamdpi.com The biphenyl group also contributes to crystal packing through stabilizing π–π stacking interactions. acs.orgnih.gov

Future Research Directions and Unexplored Avenues for Biphenyl Substituted 4 Oxo Butyric Acids

Challenges and Opportunities in Stereoselective Synthesis

The synthesis of chiral carboxylic acids, including biphenyl-substituted 4-oxo-butyric acids, presents a significant challenge in modern organic chemistry, primarily centered on controlling stereochemistry. researchgate.net The creation of specific enantiomers is crucial as different stereoisomers of a molecule can exhibit varied pharmacological and pharmacokinetic properties. bohrium.com A key difficulty lies in the introduction of a sterically demanding substituent, such as a biphenyl (B1667301) group, at a specific carbon atom, which can hinder the approach of reagents and complicate the control of stereoselectivity. researchgate.net

Despite these challenges, significant opportunities exist, driven by advancements in asymmetric catalysis. Chiral carboxylic acids and their derivatives are recognized as highly valuable structural motifs in medicinal chemistry and asymmetric synthesis. researchgate.net Innovations in catalysis offer promising solutions. For instance, nickel-catalyzed cascade reactions have been successfully employed for the enantioselective synthesis of chiral carboxylic acids from simple starting materials like alkynes and formic acid. nih.gov Similarly, palladium-catalyzed enantioselective C(sp3)-H functionalization, guided by chiral ligands, provides a powerful method for creating enantiomerically enriched molecules. chemrxiv.org This approach allows for direct C-H activation, which can simplify synthetic routes to complex molecules. snnu.edu.cn The development of chiral lithium amides as traceless auxiliaries also represents a promising avenue for the direct enantioselective conjugate addition of carboxylic acids. acs.org

Biocatalysis is another area of opportunity, with 2-oxoacid aldolases showing potential for the stereoselective construction of complex 2-oxoacid frameworks. nih.gov These enzymatic methods can offer high selectivity and operate under mild conditions, providing access to specific enantiomers and even diastereomers. nih.gov The exploration of chiral carboxylic acids as organocatalysts themselves is also an emerging field, capable of facilitating highly enantioselective reactions. researchgate.net

Table 1: Comparison of Catalytic Strategies for Chiral Carboxylic Acid Synthesis

Catalytic System Description Potential Advantages Representative Research
Nickel Catalysis Utilizes a nickel catalyst with a chiral ligand (e.g., BenzP*) for domino hydrocarboxylation-transfer hydrogenation. High activity in both hydrocarboxylation and asymmetric hydrogenation steps; applicable to the synthesis of profens. Enantioselective Synthesis of Chiral Carboxylic Acids from Alkynes and Formic Acid. nih.gov
Palladium Catalysis Employs a Pd(II)/chiral ligand system for enantioselective C(sp3)-H arylation of carboxylic acids. Allows for direct functionalization of C-H bonds, offering novel retrosynthetic pathways. The C-H palladation step is often the enantioselectivity-determining step. chemrxiv.org Unveiling the Mechanistic Role of Chiral Palladacycles in Pd(II)-Catalyzed Enantioselective C(sp3)-H Functionalization. chemrxiv.org
Chiral Lithium Amides Uses chiral dilithium (B8592608) amides as traceless auxiliaries to mediate the enantioselective Michael addition of carboxylic acids. Bypasses the need to attach and remove covalent chiral auxiliaries; the chiral reagent can be recovered. acs.org Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. acs.org

| Organocatalysis | Employs readily accessible chiral carboxylic acids as catalysts for asymmetric cyclizations and other reactions. | Metal-free catalysis; high acidity of some catalysts can exceed that of traditional chiral phosphoric acids. researchgate.net | Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. researchgate.net |

Advancements in Computational Predictions for Novel Derivatives

Computational chemistry has become an indispensable tool for designing and predicting the properties of novel chemical entities, including derivatives of biphenyl-substituted 4-oxo-butyric acids. nih.govnih.gov Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this field. chemmethod.comnih.gov DFT calculations, for example, are used to determine the geometries and electronic and optical properties of biphenyl-based compounds, helping to identify promising candidates for applications like organic solar cells. chemmethod.com These studies can analyze parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gap (Egap), which are crucial for predicting molecular reactivity and electronic behavior. chemmethod.com

Computational studies on biphenyl derivatives also extend to understanding their conformational mobility and molecular electrostatic potential, which can help rationalize properties like selective toxicity. nih.gov For instance, the B3LYP/6-311+G* approach has been used to study novel fluorinated biphenyl compounds, both in a vacuum and in the presence of a solvent, to predict their structural and electronic properties. acs.org

Furthermore, machine learning (ML) is rapidly emerging as a powerful technique in drug discovery and design. nih.govbohrium.com ML algorithms can model complex, non-linear datasets to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetics. nih.gov QSAR studies, often employing ML methods like support vector machines (SVM) and neural networks, have been successfully applied to carboxylic acid derivatives to identify key structural features responsible for their biological activity. nih.gov These models can reveal which atomic properties, such as polarizability and mass, are most influential, thereby guiding the synthesis of more potent and selective compounds. nih.gov Hybrid computational methodologies that combine quantum chemical methods, molecular docking, and molecular dynamics simulations offer a comprehensive approach to designing novel ligands and understanding their interactions with biological targets. nih.gov

Table 2: Application of Computational Methods in Designing Novel Derivatives

Computational Method Application Area Key Insights Provided
Density Functional Theory (DFT) Prediction of Electronic and Structural Properties Determines geometries, HOMO/LUMO energies, and molecular electrostatic potentials to guide the design of materials and therapeutic agents. chemmethod.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Prediction of Biological Activity Develops mathematical models to correlate chemical structure with biological activity, identifying key molecular descriptors for potency. nih.gov
Molecular Dynamics (MD) Simulations Analysis of Ligand-Protein Interactions Simulates the dynamic behavior of a ligand within a protein's binding site to assess stability, flexibility, and key interactions over time. nih.govnih.gov

| Machine Learning (ML) | Drug Discovery and Design | Used for target prediction, de novo ligand design, and prediction of pharmacokinetic properties from large datasets. nih.govbohrium.commdpi.com |

Interdisciplinary Applications and Methodological Innovations

Biphenyl-substituted 4-oxo-butyric acids and related structures are versatile platforms with applications spanning multiple scientific disciplines, from medicinal chemistry to materials science. The biphenyl moiety is a fundamental backbone in numerous medicinally active compounds, marketed drugs, and natural products. nih.gov Derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govarabjchem.org For example, Fenbufen, which is 4-(4-biphenylyl)-4-oxo-butanoic acid, is a known non-steroidal anti-inflammatory drug (NSAID). bohrium.comgoogle.com The structural motif is also found in drugs like Valsartan, used for cardiovascular disorders, and Telmisartan. bohrium.comwikipedia.org

Beyond medicine, biphenyl derivatives are crucial intermediates in the production of agricultural products, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). nih.govarabjchem.org The specific physical properties of fluorinated biphenyl derivatives, for instance, make them essential components in thin-film transistor liquid crystal displays (TFT-LCDs). arabjchem.org

Methodological innovations in synthesis are continuously expanding the toolkit for creating these valuable compounds. The Suzuki-Miyaura reaction is one of the most widely used and efficient methods for synthesizing biphenyl derivatives, often employing palladium-based catalysts. bohrium.comacs.orgrsc.org The Friedel-Crafts reaction is another key method, historically used to prepare compounds like Fenbufen by reacting biphenyl with succinic anhydride (B1165640). bohrium.comgoogle.com Research continues to yield improved processes that are more economical and safer, for example, by using less toxic solvents like chlorobenzene. google.com The development of methods for preparing various substituted 4-oxo-butanoic acids, such as those with trifluorophenyl groups, highlights the ongoing efforts to create novel building blocks for pharmaceuticals and other advanced materials. google.com These synthetic advancements, coupled with the broad utility of the biphenyl and oxo-butyric acid scaffolds, ensure their continued importance in interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Biphenyl-3-yl-4-oxo-butyric acid, and how can intermediates be characterized?

  • Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using biphenylboronic acid derivatives and ketone-containing precursors under palladium catalysis. For example, 4-oxo-butyric acid esters (e.g., butyl esters) may serve as starting materials for ketone functionalization . Reaction conditions typically involve anhydrous solvents (e.g., THF or DMF), temperatures of 60–100°C, and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Characterization : Use NMR (¹H/¹³C) to confirm biphenyl connectivity and ketone position. HPLC (>95% purity) and mass spectrometry (ESI-MS or HRMS) validate molecular weight and purity. For crystalline intermediates, X-ray diffraction can resolve stereochemical ambiguities .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in solution?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients is standard. Compare retention times against certified reference standards .
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (0.1 M HCl/NaOH) and monitor via LC-MS. Thermal stability is assessed via TGA/DSC (e.g., decomposition temperatures >200°C) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • Assay Design : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure inhibition constants (Kᵢ) against dehydrogenases or kinases. For receptor binding, employ surface plasmon resonance (SPR) to quantify dissociation constants (KD) .
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) predicts binding modes. Correlate with mutagenesis studies to identify critical residues in the active site .

Q. What strategies mitigate data contradictions in reported biological activities of this compound derivatives?

  • Source Variability : Test commercial batches for purity discrepancies (e.g., via COA validation) and confirm stereochemistry using chiral HPLC or circular dichroism (CD) .
  • Experimental Controls : Include positive controls (e.g., known inhibitors) and validate cell viability assays (MTT/XTT) to rule off-target cytotoxicity .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical and pharmacological properties of this compound?

  • Fluorination Effects : Introducing fluorine at the phenyl ring (e.g., 2-fluoro analog) increases metabolic stability and lipophilicity (logP), as shown in comparative studies using shake-flask logP measurements .
  • Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma profiling. Fluorinated analogs often show enhanced half-lives due to reduced CYP450 metabolism .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in synthetic pathways?

  • Software : Gaussian (DFT calculations) for transition-state modeling and reaction thermodynamics. ChemDraw or RDKit predicts feasible reaction pathways .
  • Database Mining : Use PubChem and Reaxys to identify analogous reactions (e.g., Suzuki couplings with biphenylboronic acids) and optimize yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.